molecular formula C27H44NO3 B196317 trans-Calcitriol CAS No. 73837-24-8

trans-Calcitriol

Cat. No. B196317
CAS RN: 73837-24-8
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-DRQJEBLXSA-N
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Description

Trans-Calcitriol is the physiologically active form of vitamin D. It is primarily formed in the kidney by enzymatic hydroxylation of 25-hydroxycholecalciferol (CALCIFEDIOL). Its production is stimulated by low blood calcium levels and parathyroid hormone . It is also known as Calcitriol Impurity A .


Synthesis Analysis

The total synthesis of 1α,25-dihydroxyvitamin D3 (calcitriol) involves a Si-assisted SN2′-syn displacement of carbamates by cuprates to set the challenging pivotal quaternary methyl group at the fused-ring junction of the CD-trans-hydrindane core . Another method involves using Peroxygenase from Agrocybe aegerita (Aae UPO) as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol to yield calcitriol in a single step .


Molecular Structure Analysis

The molecular formula of trans-Calcitriol is C27H44O3 . The IUPAC name is (1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving trans-Calcitriol .


Physical And Chemical Properties Analysis

Trans-Calcitriol has a molecular weight of 416.6 g/mol . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .

Scientific Research Applications

  • Synthesis and Chemical Applications : A study by Chochrek and Wicha (2007) details an efficient diastereoselective approach to synthesize the key trans-hydrindane building block for calcitriol, important for treating various human metabolic diseases and biomedical research (Chochrek & Wicha, 2007).

  • Role in Cellular Signaling : Fleet (2009) discusses the role of calcitriol in stimulating rapid signal transduction pathways, indicating the existence of a unique membrane Vitamin D receptor (VDR), which has implications for understanding vitamin D biology (Fleet, 2009).

  • Effects on Bone Metabolism : Kindmark et al. (1995) investigated the impact of retinoids like all-trans retinoic acid and calcitriol on bone resorption, finding that they can significantly influence bone metabolism (Kindmark et al., 1995).

  • Therapeutic Use in Chronic Renal Failure : Nordal and Dahl (1988) conducted a study on the effects of calcitriol in patients with predialysis chronic renal failure, suggesting its potential to preserve or restore bone metabolism in such patients (Nordal & Dahl, 1988).

  • Immunomodulatory Effects : Parastouei et al. (2016) explored the synergistic effects of calcitriol and all-trans retinoic acid in an animal model of multiple sclerosis, finding that this combination could be a new strategy for prevention and treatment (Parastouei et al., 2016).

  • Anti-Cancer Properties : Paukovčeková et al. (2020) studied the combined application of calcitriol and all-trans retinoic acid in osteosarcoma cell lines, revealing enhanced antiproliferative effects and providing insights into potential treatment strategies for osteosarcoma (Paukovčeková et al., 2020).

  • Role in Breast Cancer Therapy : Swami et al. (2013) identified the presence of negative vitamin D response elements in the estrogen receptor promoter, indicating the potential use of calcitriol in the treatment of estrogen receptor-positive breast cancer (Swami et al., 2013).

  • Inflammatory Diseases : Dai et al. (2018) demonstrated that calcitriol could protect against inflammation induced by hyperosmotic stress, suggesting its potential application in treating dry eye related corneal inflammation (Dai et al., 2018).

  • Prostate Cancer Research : Moreno et al. (2005) explored the antiproliferative effects of calcitriol on prostate cancer cells, finding that it regulates prostaglandin metabolism, which may contribute to its therapeutic potential in prostate cancer (Moreno et al., 2005).

  • Transdermal Application in Veterinary Medicine : Yamagishi et al. (2009) evaluated the effects of a calcitriol transdermal patch on dairy cattle, providing evidence of its effective transdermal absorption and biological action (Yamagishi et al., 2009).

Safety And Hazards

There is limited information available on the safety and hazards of trans-Calcitriol .

Future Directions

Vitamin D, including trans-Calcitriol, has been found to have several extra-skeletal actions and is involved in the homeostasis of many systems. Due to these pleiotropic effects and the increasing prevalence of vitamin D deficiency in the general population, there is growing interest in vitamin D research .

properties

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-DRQJEBLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index]
Record name Calcitriol
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Solubility

Slightly sol in methanol, ethanol, ethyl acetate, THF.
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ergocalciferol and doxercalciferol (1-hydroxyergocalciferol); cholecalciferol and calcifediol (25-hydroxycholecalciferol); and dihydrotachysterol in their activated forms (1,25-dihydroxyergocalciferol; 1,25-dihydroxycholecalciferol [calcitriol]; and 25-hydroxydihydrotachysterol; respectively), along with parathyroid hormone and calcitonin, regulate serum calcium concentrations; in addition to conversion to the active 1,25-dihydroxycholecalciferol, calcifediol also has intrinsic activity., Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., Calcitriol appears to act in intestine in manner that is analogous to the way steroid hormones such as estrogens act on target tissues. ... Cytosol of chicken intestinal cells contains a 3.7 S protein that binds calcitriol specifically and with high affinity. Formation of complex with this receptor facilitates transfer of calcitriol to nuclear chromatin. ... Calcitriol stimulates synthesis of RNA and at least two proteins in intestinal mucosa, alkaline phosphatase and a calcium-binding protein. ... It was proposed that the calcium-binding protein is involved in transport of calcium. ... /However/, it has been reported that calcitriol-induced stimulation of intestinal transport of phosphate precedes that of calcium, and it is possible that primary effect of the vitamin is on phosphate rather than calcium transport., The effects of 1,25-dihydroxyvitamin D3 (I) on the human promyelocytic leukemia cell line HL-60 were investigated. I induces the differentiation of HL-60 into mono- and multinucleated macrophage-like cells. Phenotypic change is evident within 24 hours and reaches a plateau at 72-96 hours of incubation. The changes are metabolite-specific and include adherence to substrate, acquisition of the morphological features of mature monocytes, a 4 to 6-fold enhancement in lysozyme synthesis and secretion, increase in the fraction of alpha-naphthyl acetate monocyte-associated cell surface antigens. Treated HL-60 cells acquire the capacity to bind and degrade bone matrix, 2 of the essential functional characteristics of osteoclasts and related bone-resorbing cells. Evidently, vitamin D3 enhances bone resorption and osteoclastogenesis in vivo by promoting the differentiation of precursor cells., For more Mechanism of Action (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page.
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

trans-Calcitriol

Color/Form

Colorless, crystalline solid, White crystalline powder

CAS RN

73837-24-8, 32222-06-3
Record name trans-Calcitriol
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Record name Calcitriol
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Record name TRANS-CALCITRIOL
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Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

111-115 °C
Record name 1,25-DIHYDROXYCHOLECALCIFEROL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Lebwohl, J Quijije, J Gilliard, T Rollin… - Journal of investigative …, 2003 - Elsevier
… peak area of trans-calcitriol in the sample chromatogram, I st2 is the peak area of calcitriol in the standard chromatogram, and f 2 is the relative response factor of trans-calcitriol (=1.25). …
Number of citations: 54 www.sciencedirect.com
JJ HAO - Chinese Pharmaceutical Journal, 2016 - pesquisa.bvsalud.org
… Determination of calcitriol and 5, 6-trans-calcitriol in soft capsules by RP-HPLC / 中国药学… , which is suitable for the determination of calcitriol and trans-calcitriol in calcitriol capsules. …
Number of citations: 1 pesquisa.bvsalud.org
X Wang, H Song, S Hou, Y Zhang, X Luo, G Tao… - Applied Clay …, 2021 - Elsevier
… Both light and high temperature will cause isomerization to produce isomerized trans-calcitriol (5, 6-trans-calcitriol) and 1β-calcitriol (1β-calcitriol) (Gullapalli, 2010; Mentaverri et al., …
Number of citations: 3 www.sciencedirect.com
H Song, X Wang, S Hou, Y Zhang, X Luo, T Li… - Journal of Pharmaceutical …, 2021 - Elsevier
… Light or high temperature can cause its isomerization and produce isomerized products trans-calcitriol and 1β-calcitriol [7]. These factors make the long-term storage stability of calcitriol …
Number of citations: 2 www.sciencedirect.com
E Maj, J Trynda, B Maj, K Gębura… - The Journal of steroid …, 2019 - Elsevier
Vitamin D reveals antiproliferative activity against many types of cancer cells. Calcitriol (1,25D3), the most active form of vitamin D3, acts mainly through the vitamin D receptor, …
Number of citations: 15 www.sciencedirect.com
M Okabe - 1999 - books.google.com
… the Grignard reaction using this bottle of the Grignard reagent and a retain sample of 16, the silyl groups were removed using tetrabutylammonium fluoride to give trans-calcitriol 20, …
Number of citations: 4 books.google.com
B Fu, L Yang, Q Chen, Q Zhang, L Zhang, P Yu - Process Biochemistry, 2023 - Elsevier
… Air, light, and high temperature could cause 1α,25(OH) 2 VD 3 isomerization and produce the isomerized products trans-calcitriol and β-calcitriol [39]. The coenzyme factor NADPH was …
Number of citations: 0 www.sciencedirect.com
S Sinishtaj - 2008 - search.proquest.com
… The ligand was found to be a bowl shape of the 6-s-trans calcitriol conformer with the A-ring 30 above the plane of the C/D rings.The loc-OH is involved in a hydrogen bonding …
Number of citations: 0 search.proquest.com
H Dai, GH Posner - Synthesis, 1994 - thieme-connect.com
This review describes the major synthetic approaches to the triene unit of vitamin D. In addition, various syntheses of two of the most important intermediates, dienoate (—)-18 and …
Number of citations: 112 www.thieme-connect.com
C Schroeter-Vogt - 2011 - zora.uzh.ch
Im Darm reguliert die biologisch aktive Form des Vitamin D3 (Calcitriol) die drei Teilschritte der aktiven, transzellulären Ca-Resorption mittels der Expression epithelialer Ca-Kanäle, …
Number of citations: 2 www.zora.uzh.ch

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